Product packaging for Fosclevudine alafenamide(Cat. No.:CAS No. 1951476-79-1)

Fosclevudine alafenamide

Cat. No.: B11929314
CAS No.: 1951476-79-1
M. Wt: 529.5 g/mol
InChI Key: FTMNZJASLMPPNW-MHFVGYLCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Nucleoside/Nucleotide Analogue Therapies in Viral Infections

The management of chronic viral infections, particularly Hepatitis B Virus (HBV), has been significantly shaped by the development of nucleoside and nucleotide analogues (NAs). nih.govacpjournals.org These compounds are synthetic molecules that mimic the natural building blocks of DNA and RNA. When incorporated into the viral genetic material during replication, they terminate the chain, thereby inhibiting the virus's ability to multiply. iiarjournals.org

The first generation of NAs offered a revolutionary, orally administered treatment option that was generally well-tolerated and effective at suppressing HBV replication. acpjournals.org Agents like lamivudine (B182088), telbivudine, and adefovir (B194249) dipivoxil became mainstays in antiviral therapy. nih.gov However, their long-term use was often compromised by the emergence of drug-resistant viral strains, a significant drawback that could lead to treatment failure and clinical relapse. nih.govekb.eg

This challenge spurred the evolution toward more potent NAs with higher genetic barriers to resistance. nih.gov Second-generation drugs, such as entecavir (B133710) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), demonstrated superior viral suppression and a significantly lower propensity for resistance, establishing them as first-line treatments for chronic hepatitis B. nih.goviiarjournals.org This progression highlights a continuous search for therapies that not only control viral replication but also minimize the risk of long-term complications and resistance. ekb.eg

The Prodrug Paradigm in Medicinal Chemistry for Enhanced Drug Delivery

The prodrug concept is a fundamental strategy in medicinal chemistry designed to overcome pharmacokinetic and pharmacodynamic barriers, such as poor absorption, rapid metabolism, or lack of site-specific delivery. mdpi.com A prodrug is a biologically inactive or less active compound that is metabolized in the body to produce the active parent drug. mdpi.com This approach allows for the modification of a drug's properties, like its solubility or lipophilicity, to improve its absorption, distribution, metabolism, and excretion (ADME) profile without altering its fundamental pharmacological action. mdpi.com

By attaching a specific chemical moiety, or "promoiety," to the active drug, chemists can create a prodrug that remains intact in the bloodstream, minimizing systemic exposure and associated side effects. mdpi.comnih.gov Once the prodrug reaches the target tissue or cells, specific enzymes cleave off the promoiety, releasing the active drug where it is most needed. nih.gov This targeted delivery enhances therapeutic efficacy while reducing potential toxicity to other parts of the body. researchgate.net

Rationale for Liver-Targeted Prodrug Design in Hepatitis B Virus (HBV) Infection

Given that HBV replication occurs within liver cells (hepatocytes), targeting antiviral therapy directly to the liver is a highly attractive strategy. nih.govtandfonline.com Liver-targeted prodrugs are designed to be preferentially taken up and activated within hepatocytes. nih.gov This approach aims to achieve high intracellular concentrations of the active antiviral agent in the liver, maximizing its effect on HBV, while simultaneously minimizing drug levels in the systemic circulation. acs.org

Lower systemic exposure is crucial for reducing the risk of off-target side effects, a notable concern with some earlier antiviral therapies. researchgate.netacs.org For example, the kidney toxicity associated with some nucleotide analogues can be mitigated by liver-targeting prodrug designs that reduce renal exposure to the active compound. acs.org Strategies for liver targeting often involve exploiting enzymes that are highly expressed in the liver, such as certain cytochrome P450 (CYP450) enzymes, to trigger the release of the active drug from its prodrug form. nih.govnih.gov This specificity enhances the therapeutic index, offering a better balance between efficacy and safety in the long-term management of chronic HBV. tandfonline.com

Contextualizing Fosclevudine Alafenamide within Contemporary Antiviral Research

This compound, also known as ATI-2173, emerges from this advanced understanding of virology and medicinal chemistry. patsnap.com It represents a next-generation, liver-targeted prodrug designed specifically for the treatment of chronic HBV infection. newdrugapprovals.org The compound combines clevudine (B1669172), a potent nucleoside analogue, with a phosphoramidate (B1195095) promoiety (an alafenamide derivative). newdrugapprovals.org

The parent drug, clevudine, showed promise due to its potent inhibition of the HBV polymerase and a long intracellular half-life, which allows for sustained viral suppression. newdrugapprovals.org However, its development was halted due to concerns about muscle weakness (myopathy) observed in some patients on long-term therapy. newdrugapprovals.org this compound was engineered to overcome this limitation. newdrugapprovals.org The phosphoramidate moiety is designed to deliver clevudine monophosphate directly to the liver, thereby reducing systemic exposure to the parent clevudine and potentially mitigating the risk of myopathy. newdrugapprovals.org As a non-chain-terminating nucleotide, it represents an innovative approach within the ongoing quest for a functional cure for HBV. fda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29FN3O9P B11929314 Fosclevudine alafenamide CAS No. 1951476-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1951476-79-1

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1

InChI Key

FTMNZJASLMPPNW-MHFVGYLCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F

Origin of Product

United States

Molecular Architecture and Synthetic Methodologies of Fosclevudine Alafenamide

Structural Elucidation of the Phenoxyphosphonamide Moiety

The core structure of fosclevudine alafenamide features a sophisticated phenoxyphosphonamide moiety attached to the 5'-hydroxyl group of the clevudine (B1669172) nucleoside analog. This strategic chemical modification is central to its design as a prodrug.

Design Principles of the Prodrug Unit

The primary design principle behind this compound is to create a molecule that can efficiently deliver the active antiviral agent, clevudine monophosphate, to the target liver cells while minimizing systemic exposure to the parent nucleoside, clevudine. newdrugapprovals.org The phenoxyphosphonamide unit serves as a promoiety, a chemical group that masks the active drug until it reaches its intended site of action. This approach is a well-established strategy in medicinal chemistry to enhance the physicochemical properties of a drug, such as its solubility and permeability, and to reduce off-target toxicity. researchgate.net

The phenoxyphosphonamide moiety in this compound is specifically designed to be cleaved by enzymes within the liver, releasing the active clevudine monophosphate. This targeted delivery is intended to increase the concentration of the active drug in hepatocytes, the primary site of HBV replication, thereby enhancing its antiviral efficacy. newdrugapprovals.org The design leverages the body's natural metabolic processes to activate the drug precisely where it is needed.

Stereochemical Considerations: Diastereomeric Forms (S,S) and (S,R)

A critical aspect of the molecular architecture of this compound is its stereochemistry. The phosphorus atom in the phosphonamide linkage is a chiral center, leading to the existence of two diastereomers: the (S,S) and (S,R) forms. newdrugapprovals.org These diastereomers arise from the combination of the stereochemistry at the phosphorus center and the inherent chirality of the L-alanine amino acid component of the alafenamide side chain.

The synthesis of this compound results in a mixture of these two diastereomers. newdrugapprovals.org Research has shown that while both forms exhibit anti-HBV activity, the (S,S) diastereomer is slightly more potent. newdrugapprovals.org This difference in potency underscores the importance of stereochemistry in drug design and the need for careful characterization and control during the manufacturing process. The separation and purification of these diastereomers are significant challenges in the chemical synthesis of the compound.

Chemical Synthesis Pathways and Derivatization

The synthesis of this compound is a multi-step process that involves the precise assembly of the clevudine nucleoside, the phenoxyphosphonamide linker, and the L-alanine ester.

Phosphoramidate (B1195095) Conjugation Techniques

The key step in the synthesis of this compound is the formation of the phosphoramidate bond, which links the clevudine nucleoside to the alafenamide promoiety. Phosphoramidate conjugation is a widely used technique in medicinal chemistry for creating prodrugs of nucleoside analogs. researchgate.net This reaction typically involves the coupling of a phosphorylated nucleoside with an amino acid ester in the presence of a coupling agent.

The general approach to phosphoramidate synthesis involves the reaction of a phosphorodichloridate with a phenol (B47542) to form a phosphorochloridate intermediate. This intermediate is then reacted with an amino acid ester to yield the desired phosphoramidate. The specific conditions for these reactions, such as the choice of solvent, temperature, and catalyst, are crucial for achieving high yields and purity.

Intermediate Synthesis and Purification Strategies

A significant challenge in the synthesis is the purification of the intermediates and the final product. As mentioned earlier, the presence of diastereomers necessitates purification methods such as column chromatography or chiral resolution to isolate the desired stereoisomer. google.com A patent describing the synthesis details a multi-step process for the preparation of the intermediate ATI-2173 from a precursor designated as Compound-10. newdrugapprovals.orgnewdrugapprovals.org This process involves adjusting the pH, phase separation using solvents like 2-MeTHF, and precipitation with an anti-solvent like n-heptane to achieve a high purity of 99.73a% and a yield of 84.4%. newdrugapprovals.org

Crystallization Studies of the Compound

Crystallization is a critical step in the final purification and isolation of this compound, providing a stable, solid form of the drug with high purity. However, obtaining a crystalline material can be challenging. Initial studies on the crystallization of amorphous ATI-2173 explored various single and mixed solvent systems. newdrugapprovals.org

Despite these efforts, many of the tested conditions resulted in the formation of an oil rather than a crystalline solid. newdrugapprovals.org The successful crystallization of a related compound, tenofovir (B777) alafenamide (TAF), as a fumarate (B1241708) salt highlights the importance of salt formation and the choice of solvent in achieving a crystalline state. mdpi.com For TAF, high-quality single crystals were obtained using dimethyl sulfoxide (B87167) (DMSO) as the crystallization solvent. mdpi.com The table below summarizes the unsuccessful attempts to crystallize amorphous ATI-2173, illustrating the experimental challenges.

Unsuccessful Crystallization Solvents for Amorphous ATI-2173

Solvent SystemResult
Single SolventsOiled Out
Mixed SolventsOiled Out

This table is based on initial crystallization screening results. newdrugapprovals.org

Mechanism of Action: Intracellular Biotransformation and Antiviral Efficacy

Prodrug Activation: Enzymatic Hydrolysis and Phosphate (B84403) Formation

Fosclevudine alafenamide is a phenoxyphosphonamide prodrug of clevudine (B1669172), designed to efficiently deliver the active nucleotide into hepatocytes, the primary target cells for HBV. mdpi.com This prodrug strategy enhances the intracellular concentration of the pharmacologically active molecule while minimizing systemic exposure to the parent nucleoside, clevudine. scienceopen.com The activation process occurs in two main stages: initial hydrolysis to the monophosphate form, followed by subsequent phosphorylations.

Intracellular Cleavage to Clevudine Monophosphate

As a phosphoramidate (B1195095) prodrug, also known as a ProTide, this compound is designed for enhanced cell permeability. nih.gov Once inside the hepatocyte, it undergoes enzymatic hydrolysis to release clevudine monophosphate. This initial activation step is a critical determinant of the drug's efficiency. nih.gov While the specific enzymes responsible for the hydrolysis of this compound are under investigation, the mechanism can be understood by analogy to the well-characterized activation of another alafenamide prodrug, tenofovir (B777) alafenamide (TAF).

For TAF, this hydrolytic cleavage is primarily mediated by hydrolases such as Cathepsin A (CatA), a lysosomal serine protease, and to some extent by Carboxylesterase 1 (CES1) in the liver. nih.govresearchgate.net These enzymes cleave the phosphoramidate bond, liberating the nucleotide monophosphate. researchgate.net It is proposed that this compound is similarly processed by intracellular hydrolases, potentially including alkaline phosphatases, to yield clevudine 5'-monophosphate directly within the target cells. mdpi.com

Subsequent Phosphorylation to the Active Triphosphate Metabolite

Following the initial hydrolysis to clevudine monophosphate, the molecule must undergo two further phosphorylation steps to become the pharmacologically active clevudine triphosphate. nih.gov This process is carried out by host cell kinases.

Studies on the metabolism of clevudine in primary human hepatocytes have shown that it is efficiently phosphorylated. researchgate.net The conversion of clevudine 5'-monophosphate to clevudine 5'-diphosphate is considered the rate-limiting step in this pathway. researchgate.net The diphosphate (B83284) is then rapidly converted to the active 5'-triphosphate metabolite. researchgate.net This active form, clevudine triphosphate, accumulates in hepatocytes where it can exert its antiviral effect. researchgate.net

Table 1: Intracellular Activation of this compound

Compound Key Conversion Step Resulting Metabolite Primary Role
This compound Intracellular Enzymatic Hydrolysis Clevudine Monophosphate Intermediate metabolite
Clevudine Monophosphate First Phosphorylation (Rate-limiting) Clevudine Diphosphate Intermediate metabolite

| Clevudine Diphosphate | Second Phosphorylation | Clevudine Triphosphate | Active antiviral agent |

Molecular Interactions with Viral Targets

The antiviral efficacy of this compound is a direct result of the interaction between its active triphosphate metabolite and the HBV polymerase, a multifunctional reverse transcriptase essential for viral replication. nih.govnatap.org

Inhibition of HBV Polymerase Activity

The primary molecular target of clevudine triphosphate is the HBV polymerase. natap.org By inhibiting this enzyme, the drug effectively halts viral DNA synthesis, a critical step in the HBV replication cycle. scienceopen.comnih.gov The polymerase is responsible for multiple functions, including protein priming, the synthesis of the negative DNA strand from the pregenomic RNA (pgRNA) template, and the synthesis of the positive DNA strand. scienceopen.comnih.gov Clevudine triphosphate has been shown to inhibit all of these polymerase functions. scienceopen.com

Competitive Non-substrate Inhibition Dynamics of HBV Polymerase

The mechanism by which clevudine triphosphate inhibits the HBV polymerase is unique among nucleoside analogues. Kinetic analyses have revealed that clevudine triphosphate acts as a non-competitive inhibitor of HBV DNA polymerase. nih.govnatap.orgresearchgate.net It binds to the polymerase, but not in a way that it is incorporated into the growing viral DNA chain. nih.govmedchemexpress.comresearchgate.net

Instead of acting as a chain-terminating substrate, clevudine triphosphate binds at or near the active site, distorting it in a way that prevents the natural deoxynucleoside triphosphate (dNTP) substrates from binding and being utilized for polymerization. scienceopen.comnih.govmdpi.com This mode of action, where the inhibitor is a non-substrate that inhibits polymerase function, gives clevudine triphosphate properties of both a nucleos(t)ide reverse transcriptase inhibitor (NRTI) and a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govresearchgate.net This non-competitive inhibition is notable because it can effectively block polymerase activity regardless of the concentration of the natural dNTP substrate. nih.gov

Table 2: Inhibitory Profile of Clevudine Triphosphate

Target Enzyme Mechanism of Inhibition Key Actions

| HBV Polymerase | Non-competitive, Non-substrate | - Binds to or near the polymerase active site. nih.govnatap.org - Distorts the active site, preventing polymerization. scienceopen.comnih.gov - Inhibits protein priming, primer elongation, and DNA synthesis. scienceopen.com - Is not incorporated into the viral DNA chain. nih.govmedchemexpress.com |

Table 3: List of Compounds

Compound Name
This compound
Clevudine
Clevudine Monophosphate
Clevudine Diphosphate
Clevudine Triphosphate
Tenofovir alafenamide (TAF)
Tenofovir
Entecavir-TP

Preclinical Pharmacodynamics and in Vitro Antiviral Spectrum

In Vitro Efficacy Against Hepatitis B Virus

The in vitro antiviral activity of fosclevudine alafenamide has been evaluated in various models, demonstrating potent inhibition of HBV replication.

In preclinical studies, this compound has shown potent anti-HBV activity. One study reported an EC50 value of 1.71 μM against HBV. nih.govmedchemexpress.commedchemexpress.com A more detailed investigation using primary human hepatocytes revealed a significantly more potent EC50 of 1.31 nM. nih.gov This highlights the compound's strong intrinsic antiviral properties in a key target cell type for HBV infection.

When combined with other anti-HBV agents in primary human hepatocytes, this compound demonstrated additive effects with lamivudine (B182088) and tenofovir (B777), and synergistic activity with entecavir (B133710) and adefovir (B194249). nih.gov

This compound has been shown to be a potent and selective inhibitor of all tested HBV genotypes. researchgate.net Its efficacy is not limited to a specific genotype, suggesting a broad spectrum of activity against the diverse genetic variations of the hepatitis B virus. researchgate.net

Table 1: In Vitro Efficacy of this compound (ATI-2173) Against Various HBV Genotypes in Primary Human Hepatocytes researchgate.net

HBV GenotypeEC50 (nM)
A1.15
B0.98
C1.05
D1.31
E1.12
F1.25

This table is interactive. You can sort and filter the data.

Cellular Specificity and Activity in Non-Infected Cell Lines

The cellular specificity of an antiviral compound is a critical aspect of its preclinical evaluation, providing an early indication of its potential safety profile.

This compound has been evaluated for its cytotoxic potential in a variety of human cell lines. In these studies, the compound demonstrated low cytotoxicity. nih.gov The 50% cytotoxic concentration (CC50) was determined after a 6-day incubation period with concentrations of the compound up to 400 μM. nih.gov The results are summarized in the table below.

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines nih.gov

Cell LineCell TypeCC50 (μM)
CEMLymphoblastoid140
A204Rhabdomyosarcoma330
IEC-6Rat intestinal epithelial307
H9cRat cardiomyocyte344

This table is interactive. You can sort and filter the data.

The selectivity index (SI) is a crucial measure of an antiviral compound's therapeutic window, calculated as the ratio of its cytotoxicity (CC50) to its efficacy (EC50). A higher SI indicates greater selectivity for the virus over host cells.

Table 3: Selectivity Indices of this compound

Cell LineCC50 (μM) nih.govEC50 (μM) nih.govSelectivity Index (CC50/EC50)
CEM1401.7181.9
A2043301.71193.0
IEC-63071.71179.5
H9c3441.71201.2

This table is interactive. You can sort and filter the data.

Using the more potent EC50 value of 1.31 nM (or 0.00131 μM) from primary human hepatocytes, the selectivity indices would be substantially higher, further underscoring the compound's high selectivity.

Pharmacokinetic Aspects from Preclinical Studies

Preclinical pharmacokinetic studies have been a key focus in the development of this compound, aiming to improve upon the profile of its parent compound, clevudine (B1669172). lcywzlzz.com As a liver-targeted prodrug, this compound is designed to maximize delivery of the active metabolite to hepatocytes while minimizing systemic drug levels. nih.gov

A single oral dose of this compound in preclinical models demonstrated an impressive 82% hepatic extraction. nih.gov This efficient first-pass uptake by the liver is a critical feature of its design. nih.gov Consequently, this leads to a significant reduction in the peripheral plasma exposure of clevudine when compared to an equimolar oral dose of clevudine itself. nih.gov Despite this lower systemic exposure, the concentration of the active 5'-triphosphate form in the liver was found to be equivalent to that achieved with clevudine administration. nih.gov This liver-targeting approach is intended to reduce the potential for extrahepatic toxicities. researchgate.net Further preclinical findings indicate that the compound has good oral bioavailability. lcywzlzz.com

Advanced Research Directions and Translational Perspectives

Optimization of Prodrug Delivery Systems for Enhanced Hepatic Targeting

The core design of fosclevudine alafenamide as a phosphoramidate (B1195095) prodrug represents a significant step in liver-targeting technology. researchgate.netnih.gov This strategy is engineered to leverage the liver's natural metabolic machinery for drug activation. nih.govnih.gov Upon oral administration, this compound is absorbed and is more stable in plasma compared to earlier prodrugs like tenofovir (B777) disoproxil fumarate (B1241708) (TDF). vemlidyhcp.com

The enhanced hepatic delivery of this compound is attributed to its chemical structure, which facilitates uptake by liver cells. nih.gov The phosphoramidate moiety is designed to be cleaved by specific enzymes within hepatocytes, releasing the 5'-monophosphate of clevudine (B1669172). researchgate.netnih.gov This initial phosphorylation step is often a rate-limiting factor in the activation of other nucleoside analogs. acs.org By bypassing this step, this compound ensures a higher intracellular concentration of the monophosphate, which is then further phosphorylated to the active triphosphate form. researchgate.net This process leads to "ion trapping" of the active metabolite within the liver cells. nih.gov

Research in this area continues to explore modifications to the prodrug structure to further refine liver targeting. This includes investigating different promoieties that can be recognized by liver-specific enzymes or transporters. For instance, the uptake of similar prodrugs like tenofovir alafenamide (TAF) is facilitated by organic anion-transporting polypeptides (OATPs) such as OATP1B1 and OATP1B3, which are primarily expressed on the surface of hepatocytes. nih.gov Similar mechanisms are likely at play for this compound and represent an ongoing area of investigation to maximize drug delivery to the liver and minimize off-target exposure.

Development of Novel Analytical Methodologies for Intracellular Metabolite Quantification

Accurately measuring the concentration of the active triphosphate metabolite of fosclevudine within liver cells is crucial for understanding its pharmacokinetics and pharmacodynamics. The development of robust analytical methods for intracellular metabolite quantification is therefore a key area of research.

Current methodologies often involve complex procedures to isolate and analyze these metabolites from within the cells. nih.govbiorxiv.org These techniques typically include:

Cell Lysis and Extraction: Breaking open the cells to release the intracellular contents. biorxiv.org

Metabolite Separation: Using techniques like liquid chromatography (LC) to separate the various metabolites. nih.gov

Detection and Quantification: Employing mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to identify and measure the exact amount of the desired metabolite. nih.gov

A significant challenge in this field is the potential for metabolite degradation or alteration during the sample preparation process. nih.gov Therefore, research is focused on developing rapid and efficient quenching methods to instantly halt metabolic activity at the time of sample collection. nih.gov Furthermore, the use of stable isotope-labeled internal standards is a critical component of these assays to ensure accurate quantification. nih.gov

Future advancements may include the development of more sensitive and higher-throughput assays, potentially utilizing techniques like high-resolution mass spectrometry or novel imaging methods that could one day allow for the visualization of drug metabolism within intact cells.

Integration with In Silico Modeling and Computational Drug Design Approaches

Computational, or in silico, methods are increasingly being used to accelerate the drug discovery and development process. bbau.ac.inappleacademicpress.com These approaches can be applied to this compound research in several ways:

Molecular Docking: This technique can be used to predict how this compound and its metabolites interact with the HBV polymerase, the target enzyme. ejmo.org By understanding these interactions at an atomic level, researchers can gain insights into the mechanism of action and potentially design even more potent inhibitors. nih.gov

Molecular Dynamics Simulations: These simulations can model the dynamic behavior of the drug-target complex over time, providing a more realistic view of the binding process and helping to explain the mechanisms of drug resistance. nih.gov

Pharmacophore Modeling: This approach identifies the key chemical features of a molecule that are essential for its biological activity. researchgate.net This information can be used to design new prodrugs with improved properties.

Predictive Modeling: Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, helping to prioritize the most promising compounds for further development. scirp.org

The integration of these in silico tools with traditional experimental approaches can significantly reduce the time and cost associated with drug development. researchgate.net

Investigation of Antiviral Resistance Mechanisms and Mutational Analyses

A critical aspect of long-term antiviral therapy is the potential for the virus to develop resistance. For nucleoside/nucleotide analogs, resistance typically arises from mutations in the viral polymerase gene, which is the target of these drugs. nih.gov These mutations can alter the enzyme's structure, reducing its affinity for the drug. nih.gov

For HBV, several resistance mutations have been identified for other nucleo(t)side analogs. nih.gov For example, mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the HBV polymerase are known to confer resistance to lamivudine (B182088). scirp.org

Research on this compound includes ongoing surveillance for the emergence of resistance. This involves:

Genotypic Analysis: Sequencing the HBV polymerase gene from patients who experience treatment failure to identify any mutations. nih.gov

Phenotypic Analysis: Testing the susceptibility of viruses with identified mutations to this compound in cell culture to confirm that the mutation is responsible for the resistance. nih.gov

Understanding the mutational pathways to resistance is essential for developing strategies to manage and prevent it. This may include the use of combination therapy or the development of next-generation inhibitors that are active against resistant strains.

Exploration of Combination Therapies with Complementary Antiviral Agents

To improve treatment efficacy, prevent the emergence of drug resistance, and potentially achieve a functional cure for chronic hepatitis B, researchers are exploring the use of this compound in combination with other antiviral agents that have different mechanisms of action. researchgate.netnih.gov

Potential combination partners for this compound could include:

Other Nucleo(t)side Analogs: Combining this compound with another nucleo(t)side analog that has a different resistance profile could provide a higher barrier to resistance. researchgate.net For instance, preclinical studies have shown additive or synergistic anti-HBV activity when combined with tenofovir. researchgate.net

Interferons: Pegylated interferon is another approved therapy for chronic hepatitis B that works by modulating the host immune response. koreamed.org

Capsid Assembly Modulators: These are a newer class of antiviral agents that interfere with the formation of the viral capsid, a key step in the viral life cycle.

RNA Interference (RNAi) Therapeutics: These agents are designed to specifically target and degrade viral RNA, thereby reducing the production of viral proteins.

Clinical trials are underway to evaluate the safety and efficacy of this compound in combination with other antiviral agents. drugbank.com The goal of these studies is to identify combination regimens that can lead to higher rates of viral suppression and potentially even the loss of hepatitis B surface antigen (HBsAg), which is a key marker of a functional cure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.